(-)-Coclaurine Hydrochloride
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Overview
Description
(-)-Coclaurine Hydrochloride: is a naturally occurring alkaloid found in several plant species. It is a derivative of coclaurine, which belongs to the benzylisoquinoline class of alkaloids. This compound has garnered significant interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Coclaurine Hydrochloride typically involves the condensation of dopamine with 3,4-dihydroxyphenylacetaldehyde. This reaction is catalyzed by enzymes such as norcoclaurine synthase. The resulting product is then subjected to further chemical modifications to obtain this compound.
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, including the use of genetically engineered microorganisms to produce the precursor compounds. These precursors are then chemically converted to this compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-Coclaurine Hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed:
- Oxidized derivatives of this compound.
- Reduced forms of the compound.
- Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex benzylisoquinoline alkaloids.
- Studied for its potential as a chiral building block in organic synthesis.
Biology:
- Investigated for its role in plant metabolism and defense mechanisms.
- Used as a model compound to study enzyme-catalyzed reactions in alkaloid biosynthesis.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
- Studied for its potential use in treating neurodegenerative diseases.
Industry:
- Utilized in the production of pharmaceuticals and nutraceuticals.
- Employed in the development of natural product-based pesticides.
Mechanism of Action
Molecular Targets and Pathways: (-)-Coclaurine Hydrochloride exerts its effects by interacting with various molecular targets, including enzymes and receptors. It is known to modulate the activity of enzymes involved in alkaloid biosynthesis. Additionally, it may interact with neurotransmitter receptors, contributing to its potential neuroprotective effects.
Comparison with Similar Compounds
Norcoclaurine: A precursor in the biosynthesis of (-)-Coclaurine Hydrochloride.
Salsolinol: Another benzylisoquinoline alkaloid with similar structural features.
Tetrahydropapaveroline: A related compound with potential pharmacological properties.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of a hydrochloride group, which may influence its solubility and bioavailability. Its distinct pharmacological profile and potential therapeutic applications set it apart from other similar compounds.
Properties
Molecular Formula |
C17H20ClNO3 |
---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
(1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride |
InChI |
InChI=1S/C17H19NO3.ClH/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11;/h2-5,9-10,15,18-20H,6-8H2,1H3;1H/t15-;/m0./s1 |
InChI Key |
VDUZDGFETHGVJK-RSAXXLAASA-N |
Isomeric SMILES |
COC1=C(C=C2[C@@H](NCCC2=C1)CC3=CC=C(C=C3)O)O.Cl |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)O.Cl |
Origin of Product |
United States |
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